molecular formula C8H11N5O2 B2789185 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1820603-61-9

4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2789185
CAS No.: 1820603-61-9
M. Wt: 209.209
InChI Key: IJCKJPMVROFYDD-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused tetrazolo-pyrimidine core with methyl substituents at positions 4, 5, and 7, and a carboxylic acid group at position 4. Its synthesis typically involves multicomponent reactions (MCRs) of tetrazol-5-amine, aldehydes, and 1,3-dicarbonyl derivatives under solvent-free, catalyst-free conditions at elevated temperatures (160°C), yielding regioselective products with high efficiency . The compound’s carboxylic acid group enhances solubility and enables further functionalization, making it a versatile intermediate in medicinal and agrochemical research.

Properties

IUPAC Name

4,5,7-trimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4-6(7(14)15)5(2)13-8(12(4)3)9-10-11-13/h5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCKJPMVROFYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(N(C2=NN=NN12)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820603-61-9
Record name 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5,7-trimethylpyrimidine-6-carboxylic acid with sodium azide in the presence of a suitable catalyst to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

2.1. Multicomponent Cyclization

A four-component reaction involving primary amines, 3-amino-1,2,4-triazole, aldehydes, and dioxin derivatives (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one) under solvent-free conditions (150°C, 30 min) yields tetrazolo-pyrimidine derivatives . This method highlights the versatility of aminoazoles in forming fused heterocycles.

Example :

  • Reagents : 3-amino-1,2,4-triazole, aldehydes, and dioxin derivatives.

  • Conditions : Solvent-free heating, acidic catalysis (e.g., p-TSA, Δ).

  • Outcome : Formation of tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives .

2.2. Tandem Pinner/Dimroth Rearrangement

While not directly applied to the target compound, analogous chromeno[2,3-d]pyrimidine syntheses involve tandem rearrangements with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) . This suggests potential for similar cyclization strategies in tetrazolo-pyrimidine systems.

Reaction Conditions and Optimization

Parameter Details Impact on Yield
Temperature Reflux (150°C) or microwave irradiation (150°C, 15 min) .High yields (78–90%)
Catalyst Acidic (p-TSA, Et₃N) or chlorinating agents (POCl₃, SOCl₂) .Enhanced regioselectivity
Solvent Solvent-free or polar aprotic (DMF, MeCN) .Improved reaction efficiency

Mechanistic Insights

  • Nucleophilic Attack : Amino groups in precursors (e.g., 3-amino-1,2,4-triazole) act as nucleophiles, initiating cyclization with electrophilic partners (e.g., aldehydes) .

  • Regioselectivity : Thermodynamic vs. kinetic control influences product distribution. For example, microwave heating favors thermodynamically stable isomers .

  • Oxidation Steps : Partial oxidation of tetrahydro derivatives (e.g., using ceric ammonium nitrate) can yield fully aromatic pyrimidine systems .

Scientific Research Applications

Medicinal Chemistry Applications

The tetrazole moiety is well-known for its biological activity and has been incorporated into numerous pharmaceuticals. The compound is being investigated for its potential as:

  • Xanthine Oxidase Inhibitors : Xanthine oxidase is an enzyme involved in purine metabolism that can lead to conditions like gout. Compounds similar to 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid have shown promise in inhibiting this enzyme effectively. For instance, derivatives have been synthesized that demonstrate significant inhibition with low IC50 values (e.g., 0.084 μM) .
  • Anti-inflammatory Agents : Research indicates that certain tetrazole derivatives exhibit anti-inflammatory properties. The incorporation of the tetrazole ring enhances the pharmacological profile of these compounds.
  • Antimicrobial Activity : Some studies suggest that tetrazole-containing compounds can exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.

Materials Science Applications

In materials science, the unique properties of tetrazoles are leveraged for:

  • Explosives and Propellants : Tetrazoles are known for their high nitrogen content and energy density. Research has indicated that compounds like this compound could be used in formulations for explosives or as additives in propellant compositions due to their stability and performance characteristics .

Environmental Chemistry Applications

The environmental impact of chemical compounds is a growing concern. Tetrazoles have been studied for:

  • Gas Generators : Due to their high burn rate and stability, tetrazole derivatives are being explored as components in gas generators that require environmentally benign substances .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryXanthine Oxidase InhibitorsEffective inhibition with IC50 values as low as 0.084 μM .
Anti-inflammatory AgentsEnhanced pharmacological profiles noted.
Antimicrobial ActivityPotential development of new antibiotics.
Materials ScienceExplosives and PropellantsHigh energy density suitable for propellant formulations .
Environmental ChemistryGas GeneratorsEnvironmentally benign components with high burn rates .

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing various analogs of tetrazole derivatives highlighted the structure-activity relationship (SAR) that led to the identification of potent xanthine oxidase inhibitors. The findings indicated that specific substitutions on the tetrazole ring significantly enhanced inhibitory activity.

Case Study 2: Environmental Applications

Research into the use of tetrazoles in gas-generating systems demonstrated their potential as safe alternatives to traditional materials. The study evaluated burn rates and stability under various conditions.

Mechanism of Action

The mechanism of action of 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Tables

Key Findings and Insights

  • Regioselectivity : Tetrazolo[1,5-a]pyrimidines exhibit higher regioselectivity in solvent-free syntheses compared to triazolo counterparts, which require acidic catalysts .
  • Bioactivity Modulation : Aryl and heteroaryl substituents at position 7 (tetrazolo) or position 2 (triazolo) significantly enhance enzymatic and receptor-binding activities .
  • Solubility vs. Permeability : Carboxylic acid derivatives (e.g., 4,5,7-trimethyl-tetrazolo-pyrimidine-6-carboxylic acid) offer superior solubility, while ester/amide analogs improve lipid membrane penetration .

Biological Activity

4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid (referred to as TMTPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TMTPCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H11N5O2
  • Molecular Weight : 209.21 g/mol
  • CAS Number : 1820603-61-9

TMTPCA exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : Similar compounds in the tetrazolo[1,5-a]pyrimidine class have been shown to inhibit various enzymes such as phosphodiesterases (PDEs), leading to modulation of cyclic nucleotide levels and subsequent effects on cellular signaling pathways .
  • Cell Signaling Modulation : TMTPCA may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been suggested that compounds with similar scaffolds can affect the ERK signaling pathway, which is crucial for cell growth and survival .
  • Antimicrobial Activity : Preliminary studies indicate that TMTPCA may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic microorganisms .

Biological Activity

TMTPCA's biological activity can be summarized in the following categories:

Anticancer Activity

Research indicates that TMTPCA and its analogs may exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

  • Case Study : A study on tetrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., BxPC-3 and HCT-116) at nanomolar concentrations without affecting normal cells .

Antimicrobial Effects

TMTPCA has shown potential in inhibiting bacterial growth:

  • Case Study : In vitro assays revealed that compounds within the tetrazolo family exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Properties

Some derivatives of tetrazolo compounds have been linked to anti-inflammatory activities:

  • Research Findings : Compounds with similar structures have been reported to modulate inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .

Data Tables

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory cytokines

Research Findings

Recent studies have explored the synthesis and biological evaluation of TMTPCA derivatives. Notably:

  • A study found that modifications to the tetrazolo scaffold could enhance anticancer activity while reducing cytotoxicity to normal cells .
  • Molecular docking studies suggest that TMTPCA may bind effectively to target enzymes involved in cancer progression and inflammation.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over- or under-cyclization.
  • Purify intermediates via column chromatography to minimize side products .

Basic: How is the purity and structural integrity of the compound confirmed in academic research?

Methodological Answer:
A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm methyl group positions (e.g., δ ~2.3 ppm for methyl protons) and the tetrazolo-pyrimidine scaffold .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion for C₁₀H₁₁N₅O₂ at m/z 257.0912) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming the tetrazole-pyrimidine fusion via bond lengths and angles) .

Q. Data Cross-Validation :

  • Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations) to confirm assignments .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., APTS, ZnCl₂) to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol/water mixtures can favor greener syntheses .
  • Temperature Control : Lower temperatures (40–60°C) reduce side reactions, while higher temperatures (100–120°C) accelerate cyclization .
  • pH Adjustment : Mildly acidic conditions (pH 4–6) stabilize intermediates during carboxylation .

Case Study :
A 20% yield increase was achieved by replacing conventional heating with microwave-assisted synthesis (100 W, 15 min) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or regioisomerism. Mitigation strategies include:

  • Purification : Re-crystallize the compound using solvent pairs (e.g., ethanol/water) to remove impurities .
  • Variable Temperature NMR : Identify tautomers (e.g., tetrazole-pyrimidine equilibria) by acquiring spectra at 25°C and 60°C .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen connectivity in ambiguous cases .

Example :
A study resolved a doublet splitting in ¹H NMR (δ 7.2 ppm) by confirming the presence of a minor regioisomer via LC-MS/MS .

Advanced: What strategies are used to explore structure-activity relationships (SAR) for biological applications?

Methodological Answer:
SAR studies focus on systematic structural modifications:

  • Substituent Variation : Synthesize analogs with halogens, alkyl chains, or electron-withdrawing groups at positions 4, 5, or 7 to assess antimicrobial or anticancer activity .
  • Bioisosteric Replacement : Replace the carboxylic acid group with esters or amides to modulate lipophilicity and bioavailability .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., DHFR) .

Key Finding :
Methyl groups at positions 4 and 7 enhance metabolic stability in vitro, while the carboxylic acid group at position 6 is critical for target binding .

Advanced: How can crystallographic data inform the design of derivatives with improved properties?

Methodological Answer:
X-ray crystallography provides insights into:

  • Conformational Flexibility : Analyze torsion angles to identify rigid regions suitable for derivatization .
  • Intermolecular Interactions : Hydrogen bonding patterns (e.g., between the carboxylic acid and adjacent pyrimidine N-atoms) guide salt or cocrystal formation for enhanced solubility .
  • Packing Motifs : Use Mercury software to visualize crystal packing and predict bulk properties (e.g., melting point) .

Example :
A derivative with a chloro substituent exhibited tighter crystal packing, correlating with higher thermal stability (ΔTₘ = +25°C) .

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